molecular formula C10H14ClN B1601999 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride CAS No. 6271-86-9

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride

Cat. No.: B1601999
CAS No.: 6271-86-9
M. Wt: 183.68 g/mol
InChI Key: XMUPWWWCXWCLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride is a chemical compound with the molecular formula C10H13N·HCl. It is also known as 1-Amino-5,6,7,8-tetrahydronaphthalene hydrochloride. This compound is a derivative of naphthalene and is characterized by the presence of an amine group attached to a tetrahydronaphthalene ring system. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride typically involves the reduction of 1-nitronaphthalene followed by catalytic hydrogenation. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and hydrogen flow rate is common to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas and Pd/C catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to form substituted amines.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Saturated amine derivatives

    Substitution: Substituted amines with various functional groups

Scientific Research Applications

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.

    Medicine: It serves as a precursor for the synthesis of drugs that target neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. In receptor binding studies, the compound can mimic the action of natural neurotransmitters, thereby modulating receptor activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1-naphthylamine
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 1-Naphthylamine
  • 2-Naphthylamine

Uniqueness

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride is unique due to its specific tetrahydronaphthalene ring system and the position of the amine group. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUPWWWCXWCLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496662
Record name 5,6,7,8-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-86-9
Record name 1-Naphthalenamine, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6271-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 37056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenamine, 5,6,7,8-tetrahydro-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride
Reactant of Route 3
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride
Reactant of Route 5
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.